molecular formula C21H19N5O3S3 B2818322 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899941-75-4

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2818322
CAS RN: 899941-75-4
M. Wt: 485.6
InChI Key: SSGKHCHHCQPHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H19N5O3S3 and its molecular weight is 485.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Complex Formation

A study detailed the synthesis of a compound similar in structure, focusing on the formation of a new bond between sulfur and nitrogen atoms, leading to the creation of a five-membered ring. This research highlighted the use of IR, NMR spectroscopy, and mass spectrometry for characterization, as well as X-Ray crystallography to elucidate the structure of the newly synthesized compound. Additionally, the formation of complexes with Pd(II) and Ni(II) ions was explored, demonstrating the potential of such compounds in coordination chemistry (Adhami et al., 2012).

Regioselective Synthesis

Another research effort focused on the regioselective synthesis of derivatives, showcasing the potential of using phosphorus pentasulfide in the treatment process to yield thioamide derivatives. This illustrates the compound's utility in synthesizing regioselective products, which is crucial for creating specific and potentially bioactive molecules (Bakavoli et al., 2011).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of bis(azolyl)sulfonamidoacetamides, including molecules with structural similarities, revealed significant antimicrobial efficacy against specific bacterial and fungal strains. This finding underscores the potential of such compounds in developing new antimicrobial agents, especially given the ongoing need for novel drugs to combat antibiotic-resistant pathogens (P et al., 2021).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S3/c1-30-17-5-2-6-18-19(17)24-21(31-18)25-20(27)15-7-9-16(10-8-15)32(28,29)26(13-3-11-22)14-4-12-23/h2,5-10H,3-4,13-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGKHCHHCQPHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.